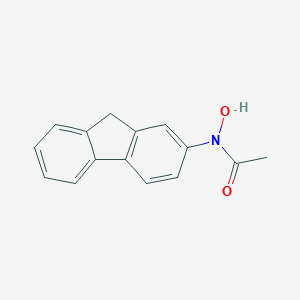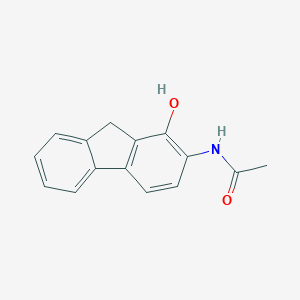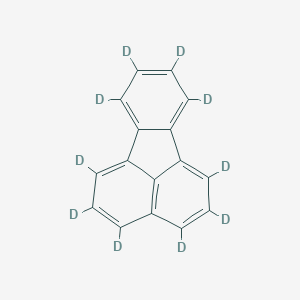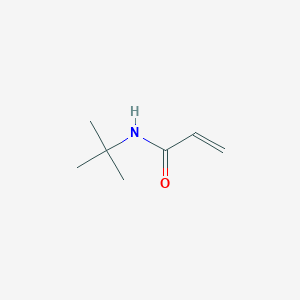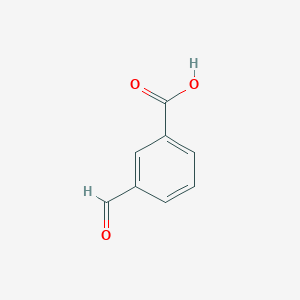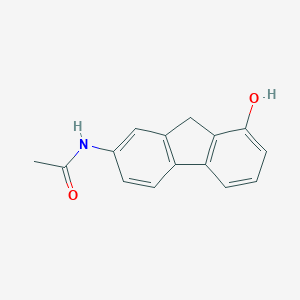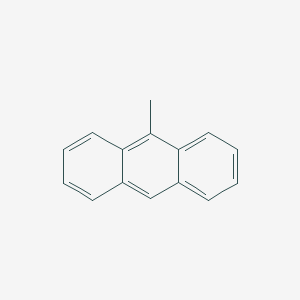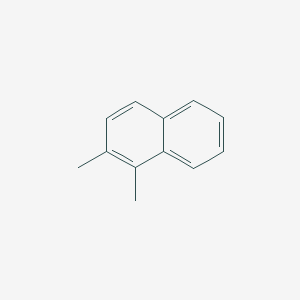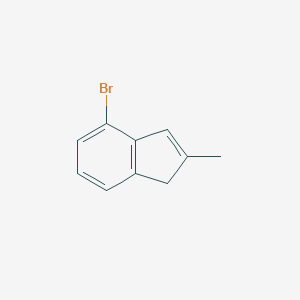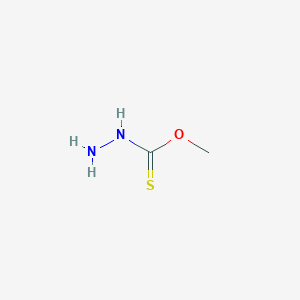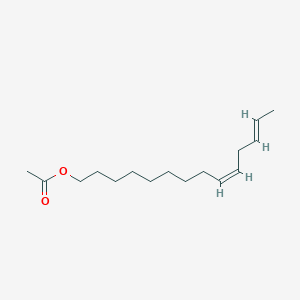
(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate
Overview
Description
(9Z,12E)-Tetradeca-9,12-dien-1-yl acetate: is a chemical compound with the molecular formula C16H28O2 . It is a type of pheromone commonly used by various insect species for communication, particularly in mating behaviors. This compound is known for its role in disrupting mating patterns of pests, making it valuable in pest management and control .
Mechanism of Action
Target of Action
The primary targets of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate, also known as 9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E)-, are certain species of insects, particularly moths . This compound serves as a mating pheromone , specifically attracting male moths for mating .
Mode of Action
The compound interacts with its targets by mimicking the natural sex pheromones produced by female moths . When released into the environment, male moths detect the presence of this compound through their antennae and are drawn towards the source, believing it to be a potential mate .
Biochemical Pathways
The compound affects the reproductive behavior of moths, triggering a series of biochemical reactions that lead to mating behaviors . The synthesis of this compound in insects like Spodoptera littoralis is controlled by hormones, and the reduction step may be controlled by pheromone biosynthesis activating neuropeptide .
Result of Action
The primary result of the action of this compound is the attraction of male moths, leading to increased chances of mating .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, wind direction and speed can affect the distribution of the pheromone in the environment. Additionally, temperature and humidity may impact the compound’s volatility and rate of degradation .
Biochemical Analysis
Biochemical Properties
The role of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate in biochemical reactions is primarily related to its function as a pheromone . As a pheromone, it interacts with specific receptors on the antennae of insects, triggering a cascade of biochemical reactions that lead to behavioral changes
Cellular Effects
The effects of this compound on cells and cellular processes are largely related to its role as a pheromone . When this compound binds to its receptors on the antennae of insects, it triggers a series of cellular responses, including changes in cell signaling pathways, gene expression, and cellular metabolism . These changes ultimately lead to behavioral responses, such as attraction to the source of the pheromone .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to specific receptors on the antennae of insects . This binding triggers a cascade of biochemical reactions, leading to changes in enzyme activity, gene expression, and cellular metabolism
Temporal Effects in Laboratory Settings
Given its role as a pheromone, it is likely that its effects would be relatively short-lived, as pheromones typically need to be continually released into the environment to maintain their behavioral effects .
Dosage Effects in Animal Models
As with other pheromones, it is likely that there is a threshold concentration below which the compound does not elicit a behavioral response . At high concentrations, the compound may have toxic or adverse effects .
Metabolic Pathways
Given its role as a pheromone, it is likely that it is synthesized in specialized cells and released into the environment . Once released, it may be broken down by environmental factors or by enzymes in the receiving organism .
Transport and Distribution
As a pheromone, it is likely synthesized in specialized cells and then released into the environment .
Subcellular Localization
Given its role as a pheromone, it is likely synthesized in specialized cells, possibly in specific organelles associated with pheromone production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate typically involves the esterification of 9Z,12E-Tetradecadien-1-ol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The alcohol precursor is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol, 9Z,12E-Tetradecadien-1-ol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: 9Z,12E-Tetradecadien-1-ol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Chemistry: (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is used as a model compound in organic synthesis studies to understand esterification and other related reactions.
Biology: In biological research, this compound is studied for its role as a pheromone in insect communication. It is used to investigate the behavior and mating patterns of various insect species .
Medicine: While not directly used in medicine, the study of pheromones like this compound can provide insights into the development of new pest control methods that reduce the reliance on harmful pesticides.
Industry: This compound is widely used in the pest management industry for mating disruption and monitoring of pest populations in agricultural and storage facilities .
Comparison with Similar Compounds
(Z,E)-3,5-Tetradecadienyl acetate: Used as a mating attractant for Prionoxystus robiniaea.
(E,E)-3,5-Tetradecadienyl acetate: Used as a mating attractant for Accosus centerensis.
(Z,E)-4,8-Tetradecadienyl acetate: Used as a mating attractant for Borkhausenia schefferella.
(Z,Z)-7,11-Tetradecadienyl acetate: Used as a mating attractant for Conistra vaccinii.
Uniqueness: (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is unique in its specific double bond configuration (9Z,12E), which is crucial for its activity as a pheromone. This configuration allows it to be highly effective in disrupting the mating patterns of specific pest species, making it a valuable tool in integrated pest management .
Properties
IUPAC Name |
[(9Z,12E)-tetradeca-9,12-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3/b4-3+,7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGJZGSVLNSDPG-FDTUMDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC=CCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C/C=C\CCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858786 | |
| Record name | 9,12-Tetradecadien-1-yl, acetate, (Z,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30507-70-1, 31654-77-0 | |
| Record name | (Z,E)-9,12-Tetradecadienyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30507-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,12-Tetradecadien-1-yl, acetate, (Z,E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z,E)-tetradeca-9,12-dienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Acetoxy-9,12-tetradecadien-1-ol, (9Z,12E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS2X7V6P8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



